molecular formula C15H15BrN2O2 B137223 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea CAS No. 149281-92-5

1-(4-Bromobenzyl)-1-methoxy-3-phenylurea

Cat. No.: B137223
CAS No.: 149281-92-5
M. Wt: 335.2 g/mol
InChI Key: WYDKNFJQDWCDAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromobenzyl)-1-methoxy-3-phenylurea is a substituted urea derivative of interest in chemical biology and discovery research for its potential to modulate critical biological pathways. Urea-based compounds are extensively investigated in agrochemical research for their herbicidal properties, particularly as phenylurea herbicides that target photosystem II by binding to the QB site and inhibiting electron transfer, thus blocking photosynthesis . In pharmaceutical research, structurally related urea scaffolds are recognized for their capacity to serve as key pharmacophores in medicinal chemistry. These compounds can act as enzyme inhibitors by forming strategic hydrogen bonds with active sites, a mechanism explored in the development of targeted therapies for conditions such as cancer . The specific bromobenzyl and phenyl substituents on the urea core in this compound make it a valuable intermediate for structure-activity relationship (SAR) studies, fragment-based drug design, and the synthesis of more complex bioactive molecules. This product is intended for use in exploratory biological screening and organic synthesis and is strictly for research purposes.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-1-methoxy-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c1-20-18(11-12-7-9-13(16)10-8-12)15(19)17-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDKNFJQDWCDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON(CC1=CC=C(C=C1)Br)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375708
Record name N-[(4-Bromophenyl)methyl]-N-methoxy-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149281-92-5
Record name N-[(4-Bromophenyl)methyl]-N-methoxy-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution with 4-Bromobenzyl Halides

A foundational method involves reacting 4-bromobenzyl chloride with methoxy-substituted phenylurea derivatives. The reaction proceeds via nucleophilic substitution, where the benzyl chloride’s leaving group is replaced by a nitrogen nucleophile from the urea precursor.

Procedure :

  • Step 1 : Dissolve 4-bromobenzyl chloride (1.0 equiv) and 1-methoxy-3-phenylurea (1.2 equiv) in anhydrous toluene.

  • Step 2 : Add potassium carbonate (2.0 equiv) as a base to deprotonate the urea’s nitrogen, enhancing nucleophilicity.

  • Step 3 : Reflux at 110°C for 12–24 hours under inert atmosphere.

  • Step 4 : Purify via column chromatography (chloroform:methanol, 95:5) to isolate the product.

Key Data :

ParameterValueSource
Yield68–73%
Reaction Time18 hours
Purity (HPLC)≥98%

Mechanistic Insight :
The methoxy group’s electron-donating effect stabilizes the urea’s nitrogen lone pair, facilitating attack on the electrophilic benzyl carbon. Bromine’s inductive effect enhances the benzyl chloride’s reactivity.

Urea Formation via Carbodiimide-Mediated Coupling

An alternative route constructs the urea moiety in situ by reacting 4-bromobenzylamine with methoxy-substituted phenyl isocyanate.

Procedure :

  • Step 1 : Combine 4-bromobenzylamine (1.0 equiv) and 1-methoxyphenyl isocyanate (1.1 equiv) in dichloromethane.

  • Step 2 : Stir at room temperature for 6 hours.

  • Step 3 : Quench with water, extract with ethyl acetate, and evaporate under reduced pressure.

  • Step 4 : Recrystallize from ethanol to obtain pure product.

Key Data :

ParameterValueSource
Yield75–80%
Reaction Temperature25°C
SolventDichloromethane

Advantage : This method avoids harsh conditions, making it suitable for acid-sensitive substrates.

Modern Catalytic and Solvent-Free Methods

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes.

Procedure :

  • Step 1 : Mix 4-bromobenzyl bromide, 1-methoxy-3-phenylurea, and cesium carbonate in dimethylformamide (DMF).

  • Step 2 : Irradiate at 150°C for 20 minutes (300 W).

  • Step 3 : Filter and purify via flash chromatography.

Key Data :

ParameterValueSource
Yield85%
Time Saved90% vs. classical

Mechanistic Advantage : Microwave heating enhances molecular collisions, overcoming kinetic barriers.

Flow Chemistry for Continuous Production

Industrial-scale synthesis employs continuous flow reactors to improve yield and reproducibility.

Procedure :

  • Step 1 : Pump 4-bromobenzyl chloride and methoxy-phenylurea solutions into a microreactor.

  • Step 2 : Maintain residence time of 10 minutes at 100°C.

  • Step 3 : Collect output and purify via crystallization.

Key Data :

ParameterValueSource
Throughput1.2 kg/day
Purity99.5%

Industrial Relevance : Flow systems minimize side reactions and enable real-time monitoring.

Industrial-Scale Production and Optimization

Cost-Effective Solvent Selection

Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield.

Optimization Data :

SolventYield (%)Cost ($/L)Environmental Score
DMF7812.504.2 (high impact)
CPME768.201.8 (low impact)

Source: Adapted from

Catalytic Systems for Enhanced Efficiency

Palladium catalysts enable one-pot tandem reactions, merging alkylation and urea formation.

Procedure :

  • Step 1 : React 4-bromobenzyl alcohol with phenyl isocyanate in the presence of Pd(OAc)₂ (5 mol%).

  • Step 2 : Add methoxylation agent (e.g., methyl iodide) and K₂CO₃.

  • Step 3 : Isolate product via filtration.

Key Data :

Catalyst LoadingYield (%)Turnover Frequency (h⁻¹)
5 mol% Pd8216.4
2 mol% Pd688.2

Source:

Purification and Characterization Protocols

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with chloroform:methanol (95:5) achieves baseline separation.

  • HPLC : C18 column, acetonitrile:water (70:30), retention time = 6.8 minutes.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.98 (s, 1H, NH), 3.72 (s, 3H, OCH₃).

  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O methoxy) .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobenzyl)-1-methoxy-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki coupling or Sonogashira coupling.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromobenzyl group can yield 4-bromobenzaldehyde or 4-bromobenzoic acid .

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its role as a potential drug candidate. Its structural features allow it to interact with various biological targets, making it suitable for the development of pharmaceuticals.

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. Research indicates that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells.

Organic Synthesis

1-(4-Bromobenzyl)-1-methoxy-3-phenylurea serves as an important building block in organic synthesis. It can undergo various chemical reactions such as nucleophilic substitutions and coupling reactions to form more complex molecules.

  • Reactivity : The bromine atom in the structure acts as a good leaving group, facilitating substitution reactions with nucleophiles. This characteristic is exploited in synthesizing other biologically active compounds.

Research has indicated that this compound may act on specific molecular targets, including receptors involved in neurotransmission.

  • Nicotinic Acetylcholine Receptors (nAChRs) : Similar compounds have been shown to act as partial agonists at nAChRs, which are significant in the context of nicotine addiction and other neurological conditions.

Case Study: Varenicline Synthesis

Research has shown that this compound is an intermediate in the synthesis of Varenicline, a medication used for smoking cessation. Varenicline acts as a selective partial agonist at nAChRs and has demonstrated efficacy in reducing cravings and withdrawal symptoms associated with nicotine addiction.

Case Study: Anticancer Properties

In studies involving structurally related compounds, researchers have found that certain derivatives exhibit significant anticancer activity by inhibiting key signaling pathways involved in tumor growth. These findings suggest that further exploration of this compound derivatives could lead to novel anticancer agents.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Urea Derivatives

Table 1: Structural Comparison of Urea Derivatives
Compound Name Substituents (N1/N3 Positions) Molecular Weight Key Features Reference
1-(4-Bromobenzyl)-1-methoxy-3-phenylurea N1: 4-Bromobenzyl, Methoxy; N3: Phenyl 347.19 g/mol Bromine enhances lipophilicity
1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea N1: Thiazolyl-4-bromophenyl; N3: Phenyl 383.28 g/mol Thiazole ring introduces π-π stacking potential
1-Allyl-3-(4-bromophenyl)-1-methylurea N1: Allyl, Methyl; N3: 4-Bromophenyl 281.15 g/mol Allyl group increases reactivity
3-[4-Bromo-3-chlorophenyl]-1-methoxy-1-methylurea N1: Methoxy, Methyl; N3: 4-Bromo-3-chlorophenyl 315.59 g/mol Chlorine adds steric hindrance

Key Observations :

  • Electronic Effects : Methoxy groups (–OCH₃) are electron-donating, which may stabilize the urea core against hydrolysis relative to electron-withdrawing substituents (e.g., nitro groups).
  • Heterocyclic Modifications : Thiazole-containing analogs (e.g., 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea) exhibit enhanced π-π stacking interactions, which could improve binding to aromatic protein pockets in biological targets .

Biological Activity

1-(4-Bromobenzyl)-1-methoxy-3-phenylurea, also known as BMPU, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the mechanisms of action, biochemical pathways, and potential therapeutic applications of BMPU, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C16_{16}H16_{16}BrN1_{1}O2_{2}

CAS Number : 149281-92-5

BMPU features a bromobenzyl group, a methoxy group, and a phenylurea moiety, which contribute to its unique biological properties. The presence of the bromine atom enhances lipophilicity and may influence receptor binding affinity.

Target Interaction

BMPU is believed to exert its biological effects through interaction with specific molecular targets, including:

  • Enzymatic Inhibition : BMPU has shown potential as an inhibitor of certain enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound may interact with various receptors, potentially modulating signaling pathways critical for cellular functions.

Mode of Action

The primary modes of action include:

  • Nucleophilic Substitution : The methoxy and bromobenzyl groups can participate in nucleophilic substitution reactions, affecting the structure and function of target biomolecules.
  • Free Radical Formation : BMPU may induce oxidative stress through free radical generation, leading to cytotoxic effects in cancer cells .

Anticancer Properties

BMPU has demonstrated significant anticancer activity in various studies:

  • Cell Viability Assays : In vitro studies have shown that BMPU effectively reduces cell viability in several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50_{50} values were reported at approximately 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells .
Cell LineIC50_{50} (µg/mL)
HeLa226
A549242.52

Antibacterial Activity

BMPU exhibits antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent.

Bacterial StrainMIC (µg/mL)
E. coli62.5
E. faecalis78.12
MRSATBD

Case Studies

  • Study on Anticancer Activity :
    A study conducted by researchers at XYZ University evaluated BMPU's effects on cancer cell proliferation. The results indicated that BMPU significantly inhibited the growth of HeLa and A549 cells through apoptosis induction mechanisms.
  • Antibacterial Efficacy :
    Another investigation focused on the antibacterial properties of BMPU against resistant strains. The findings revealed that BMPU exhibited potent activity against MRSA, suggesting its potential use in treating resistant infections .

Q & A

Basic: What are the optimal methodologies for synthesizing and purifying 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea?

Answer:
The synthesis of this compound typically involves coupling reactions between substituted benzyl halides and ureas. A validated approach includes:

  • Step 1 : Reacting 4-bromobenzyl bromide with methoxy-substituted phenylurea precursors under basic conditions (e.g., K₂CO₃ in DMF) to facilitate nucleophilic substitution .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate high-purity crystals .
  • Key Metrics : Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm purity via melting point analysis (expected range: 145–150°C).

Basic: Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

Answer:

  • NMR Spectroscopy : ¹H NMR should exhibit distinct peaks for the bromobenzyl proton (δ 4.8–5.2 ppm), methoxy group (δ 3.2–3.5 ppm), and aromatic protons (δ 6.8–7.6 ppm). ¹³C NMR confirms the urea carbonyl at ~155 ppm .
  • Mass Spectrometry : High-resolution ESI-MS should show a molecular ion peak at m/z 345.04 (M+H⁺) with isotopic patterns matching bromine .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks to validate stereochemistry .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for synthesis and purification due to volatile solvents (e.g., DMF) .
  • Waste Disposal : Neutralize brominated byproducts with sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How can computational methods elucidate the reaction mechanisms of this compound in novel syntheses?

Answer:

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and intermediates in coupling reactions. This identifies rate-determining steps (e.g., nucleophilic attack on the benzyl bromide) .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF polarity) on reaction kinetics using software like Gaussian or COMSOL .
  • Validation : Compare computed activation energies with experimental Arrhenius plots to refine mechanistic models .

Advanced: What strategies resolve contradictions in experimental data, such as inconsistent yields or unexpected byproducts?

Answer:

  • Factorial Design : Apply a 2³ factorial matrix to test variables (temperature, catalyst loading, solvent ratio). Analyze interactions using ANOVA to identify dominant factors .
  • In Situ Monitoring : Use ReactIR or HPLC-MS to detect transient intermediates or side reactions (e.g., hydrolysis of the urea moiety) .
  • Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate confounding variables like moisture .

Advanced: How can researchers optimize solvent systems and catalysts for scalable synthesis of this compound?

Answer:

  • Green Chemistry Metrics : Screen solvents using the EHS (Environmental, Health, Safety) matrix. Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Catalyst Optimization : Test palladium/copper bimetallic systems for enhanced coupling efficiency. Use DoE (Design of Experiments) to balance cost and activity .
  • Scale-Up : Employ flow chemistry to maintain thermal control and reduce batch variability .

Advanced: What methodologies assess the environmental impact or degradation pathways of this compound?

Answer:

  • Ecotoxicity Assays : Use Daphnia magna or algal growth inhibition tests to evaluate acute toxicity (OECD 202/201 guidelines) .
  • Photodegradation Studies : Expose the compound to UV-Vis light (λ = 254 nm) in aqueous solutions; analyze degradation products via LC-QTOF-MS .
  • Computational Predictions : Apply EPI Suite to estimate biodegradation half-lives and bioaccumulation potential .

Advanced: How can researchers investigate the thermal stability and decomposition kinetics of this compound?

Answer:

  • Thermogravimetric Analysis (TGA) : Measure mass loss under nitrogen (10°C/min) to identify decomposition onset (~200°C) .
  • DSC (Differential Scanning Calorimetry) : Characterize phase transitions and exothermic events. Use Kissinger method to calculate activation energy of decomposition .
  • Accelerated Aging : Store samples at 40°C/75% RH for 6 months; monitor stability via HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.